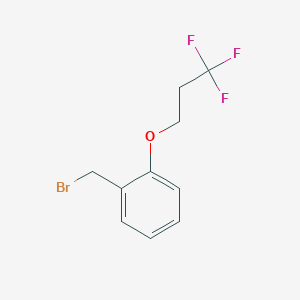

1-(Bromomethyl)-2-(3,3,3-trifluoropropoxy)benzene

Description

Propriétés

IUPAC Name |

1-(bromomethyl)-2-(3,3,3-trifluoropropoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3O/c11-7-8-3-1-2-4-9(8)15-6-5-10(12,13)14/h1-4H,5-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSRQSMBQWUHCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)OCCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Monograph: 1-(Bromomethyl)-2-(3,3,3-trifluoropropoxy)benzene

[1]

Part 1: Executive Summary & Structural Logic

1-(Bromomethyl)-2-(3,3,3-trifluoropropoxy)benzene is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical candidates and advanced agrochemicals.[1] It serves as a lipophilic "anchor" moiety, introducing a metabolically stable trifluoropropoxy group via a reactive benzylic bromide handle.

Structural Analysis

The molecule combines two distinct pharmacophoric features:

-

The Electrophilic Warhead (Benzylic Bromide): A highly reactive site for SN2 coupling with amines, thiols, and carbon nucleophiles.

-

The Fluorinated Tail (3,3,3-Trifluoropropoxy): An ortho-substituent that imparts significant lipophilicity (LogP modulation) and metabolic resistance compared to a standard n-propoxy group. The electron-withdrawing nature of the CF3 group lowers the electron density of the ether oxygen, subtly altering the electronic properties of the benzene ring compared to non-fluorinated analogues.

Predicted Physicochemical Profile

Note: Data derived from homologous series (e.g., 2-(trifluoromethoxy)benzyl bromide) where experimental values for the specific target are proprietary.

| Property | Value / Description |

| Molecular Formula | C10H10BrF3O |

| Molecular Weight | 283.09 g/mol |

| Appearance | Colorless to pale yellow oil |

| Density (Predicted) | ~1.45 - 1.52 g/mL |

| Boiling Point (Predicted) | 110–115 °C at 5 mmHg |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

| Hazards | Lachrymator , Corrosive, Acute Toxicity |

Part 2: Synthetic Methodology

While direct radical bromination of the methyl-ether precursor is possible, it often yields benzylic gem-dibromide impurities that are difficult to separate.[1] The Step-wise Salicylaldehyde Route is the industry-preferred method for generating high-purity material for library synthesis.[1]

Reaction Workflow Diagram

Figure 1: Three-step convergent synthesis providing regiochemical control and high purity.

Detailed Experimental Protocols

Step 1: Etherification (Williamson Synthesis)

Objective: Alkylation of the phenolic hydroxyl group.

-

Reagents: Salicylaldehyde (1.0 equiv), 1-Bromo-3,3,3-trifluoropropane (1.2 equiv), Potassium Carbonate (K2CO3, 2.0 equiv).

-

Solvent: DMF (Dimethylformamide) or Acetonitrile.

-

Protocol:

-

Charge a round-bottom flask with Salicylaldehyde and DMF (5 mL/mmol).

-

Add K2CO3 and stir at room temperature for 15 minutes to form the phenoxide.

-

Add 1-Bromo-3,3,3-trifluoropropane dropwise.[1]

-

Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1).

-

Workup: Cool to RT, pour into ice water, and extract with Ethyl Acetate (3x). Wash combined organics with brine to remove DMF. Dry over Na2SO4 and concentrate.

-

Purification: Flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).

-

Step 2: Aldehyde Reduction

Objective: Conversion of the aldehyde to the benzyl alcohol.

-

Reagents: Intermediate 1 (from Step 1), Sodium Borohydride (NaBH4, 0.5–0.7 equiv).

-

Solvent: Methanol (MeOH) or Ethanol.

-

Protocol:

-

Dissolve the aldehyde in MeOH (4 mL/mmol) and cool to 0°C.

-

Add NaBH4 portion-wise over 10 minutes (Caution: Gas evolution).

-

Stir at 0°C for 30 minutes, then allow to warm to RT for 1 hour.

-

Quench: Carefully add saturated NH4Cl solution.

-

Workup: Remove MeOH under reduced pressure. Extract residue with DCM. Wash with water/brine, dry, and concentrate.

-

Note: The crude alcohol is usually pure enough for the next step.

-

Step 3: Bromination (Appel-Type or PBr3)

Objective: Conversion of benzyl alcohol to benzyl bromide.

-

Reagents: Benzyl Alcohol Intermediate (1.0 equiv), Phosphorus Tribromide (PBr3, 0.4 equiv).

-

Solvent: Dichloromethane (DCM), anhydrous.

-

Protocol:

-

Dissolve the alcohol in anhydrous DCM (5 mL/mmol) under Nitrogen/Argon atmosphere.

-

Cool to 0°C.

-

Add PBr3 dropwise (highly exothermic).

-

Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Quench: Pour onto ice/NaHCO3 mixture (Caution: Hydrolysis of excess PBr3 generates HBr).

-

Workup: Separate layers. Wash organic layer with NaHCO3 and Brine. Dry over MgSO4.

-

Storage: Stabilize with trace silver foil or store at -20°C to prevent polymerization/degradation.

-

Part 3: Reactivity & Applications[1][3]

The benzylic bromide is a "soft" electrophile, highly susceptible to nucleophilic attack. The presence of the ortho-trifluoropropoxy group introduces steric bulk that may slightly retard reaction rates compared to unsubstituted benzyl bromides, but it does not prevent coupling.

Diversification Pathway

Figure 2: Common derivatization pathways for medicinal chemistry library generation.

Critical Handling & Safety (Self-Validating Protocol)

-

Lachrymator Alert: Benzylic bromides are potent tear agents.[2] Validation: If you detect a sweet, pungent odor or experience eye irritation, containment is breached.

-

Neutralization: All glassware and syringes must be rinsed with a 10% alcoholic KOH solution or dilute ammonia to quench residual alkylating agent before removal from the fume hood.

-

Storage: These compounds can autocatalytically decompose to produce HBr, which turns the oil dark/red. Store over activated 4Å molecular sieves at 4°C.

Part 4: References

-

General Synthesis of 2-Alkoxybenzyl Bromides:

-

Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.

-

Relevance: foundational protocols for Williamson ether synthesis and alcohol-to-bromide conversions.[1]

-

URL:

-

-

Fluorination Strategies in Medicinal Chemistry:

-

Source: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330.

-

Relevance: Explains the metabolic stability and lipophilicity benefits of the trifluoropropoxy group.

-

URL:[Link]

-

-

Handling of Benzylic Halides (Safety):

-

Source: National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011.

-

Relevance: Safety protocols for lachrymators and alkylating agents.

-

URL:[Link]

-

-

Related Analogue Data (1-(Bromomethyl)-2-(trifluoromethoxy)benzene):

-

Source: PubChem Compound Summary for CID 2776365.

-

Relevance: Surrogate physical property data for safety assessment.

-

URL:[Link]

-

Technical Guide: Properties and Applications of Fluorinated Benzyl Bromide Derivatives

The following technical guide is structured to serve as a primary reference for the properties, synthesis, and application of fluorinated benzyl bromide derivatives in drug discovery.

Introduction: The Fluorine Effect in Benzyl Electrophiles

Fluorinated benzyl bromides (FBBs) represent a specialized class of alkylating agents that bridge the gap between standard organic intermediates and high-value medicinal pharmacophores.[1] While the benzyl bromide moiety acts as a potent electrophile for forming Carbon-Carbon (C-C), Carbon-Nitrogen (C-N), and Carbon-Oxygen (C-O) bonds, the fluorine substituent imparts critical physicochemical alterations—specifically to lipophilicity, metabolic stability, and electronic distribution—without significantly changing the steric footprint of the molecule.

This guide analyzes the utility of FBBs, moving beyond basic reactivity to explore their role in "Metabolic Blocking" and structure-activity relationship (SAR) optimization.[2]

Physicochemical Profile & Electronic Properties

The strategic value of FBBs lies in the unique properties of the Carbon-Fluorine (C-F) bond.[3][4] It is the strongest single bond in organic chemistry (~105.4 kcal/mol), yet the fluorine atom is highly electronegative (3.98 Pauling scale), creating a distinct dipole that alters the reactivity of the benzylic carbon.

Comparative Electronic Effects

The position of the fluorine atom (ortho, meta, or para) dictates the reactivity of the benzylic bromide via inductive (

| Substituent Position | Electronic Effect | Hammett Constant ( | Impact on Benzylic Carbon |

| Para (4-F) | Inductive withdrawal (-I) Resonance donation (+R) | Balanced: The +R effect partially offsets the -I effect, making the benzylic carbon moderately electrophilic. Ideal for tuning reactivity without deactivating the ring. | |

| Meta (3-F) | Inductive withdrawal (-I) No Resonance | Activated: Strong electron withdrawal increases the positive character of the benzylic carbon, accelerating | |

| Ortho (2-F) | Inductive withdrawal (-I) Steric/Field Effects | N/A (Steric dependent) | Complex: High reactivity due to proximity, but potential for steric hindrance or "ortho-effect" interactions with incoming nucleophiles. |

Lipophilicity and Bioavailability

Replacing a hydrogen atom with fluorine typically increases the lipophilicity (LogP) of the benzyl moiety. This is crucial for:

-

Membrane Permeability: Enhanced penetration of the blood-brain barrier (BBB).

-

Hydrophobic Collapse: Strengthening interactions with hydrophobic pockets in target proteins (e.g., CYP450 active sites).

Synthesis: The Wohl-Ziegler Protocol

The industry-standard method for synthesizing fluorinated benzyl bromides from their toluene precursors is the Wohl-Ziegler Bromination . This radical substitution reaction utilizes N-Bromosuccinimide (NBS) and a radical initiator.[5]

Reaction Mechanism (Radical Chain)

The reaction proceeds via a radical chain mechanism where the succinimide radical acts as the chain carrier, and low concentrations of molecular bromine (

Figure 1: The Wohl-Ziegler radical chain mechanism for benzylic bromination.

Standard Operating Procedure (SOP)

Objective: Synthesis of 4-Fluorobenzyl Bromide from 4-Fluorotoluene.

Reagents:

-

4-Fluorotoluene (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize before use to remove free bromine.

-

Azobisisobutyronitrile (AIBN) (0.05 equiv) or Benzoyl Peroxide.

-

Solvent: Acetonitrile (

) or Trifluorotoluene (Green alternative to

Protocol:

-

Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 4-fluorotoluene in anhydrous acetonitrile (0.5 M concentration).

-

Addition: Add NBS (solid) and AIBN (solid) to the stirring solution.

-

Initiation: Heat the mixture to reflux (

). Note: An exothermic initiation may occur; monitor temperature closely. -

Reaction: Stir at reflux for 2–4 hours. Monitor progress via TLC (Hexane/EtOAc) or GC-MS. The reaction is complete when the denser NBS solid disappears and lighter succinimide floats to the top (if using

) or precipitates (in -

Workup: Cool to room temperature. Filter off the succinimide byproduct. Concentrate the filtrate under reduced pressure.

-

Purification: The residue can often be used directly. For high purity, purify via vacuum distillation (caution: lachrymator) or rapid silica plug filtration.

Reactivity & Handling

Nucleophilic Substitution Profiles

Fluorinated benzyl bromides react readily with nucleophiles (amines, thiols, alkoxides). The mechanism (

- Pathway: Favored in polar aprotic solvents (DMF, DMSO, Acetone). The electron-withdrawing fluorine (especially meta/para) destabilizes the transition state slightly less than it destabilizes a carbocation, often favoring direct displacement.

-

Pathway: Favored in protic solvents. However, the instability of the fluorobenzyl carbocation (due to electron withdrawal) generally suppresses

Safety: The Lachrymator Hazard

Critical Warning: Benzyl bromide derivatives are potent lachrymators (tear gas agents). They alkylate TRPA1 channels in sensory nerves, causing intense pain and tearing.

-

Engineering Controls: Always handle in a functioning fume hood.

-

Decontamination: Spills should be treated with a solution of dilute ammonia or 10% sodium thiosulfate to quench the electrophile.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Moisture leads to hydrolysis, releasing HBr (corrosive).

Applications in Drug Discovery: Metabolic Blocking[2]

A primary application of FBBs is the introduction of fluorinated motifs to block metabolic degradation. The C-F bond is resistant to Cytochrome P450 (CYP450) oxidation.

Concept: Blocking the "Soft Spot"

In many drug scaffolds, a benzylic C-H bond is a "metabolic soft spot," prone to rapid hydroxylation and subsequent clearance. Replacing the benzyl group with a 4-fluorobenzyl group protects this position because the C-F bond cannot be abstracted by the CYP450 heme-iron center.

Figure 2: Strategy for extending drug half-life by replacing labile benzyl groups with fluorobenzyl moieties.

Case Study: Poly(ADP-ribose) Polymerase (PARP) Inhibitors

Drugs like Talazoparib utilize fluorinated benzyl motifs to enhance binding affinity and metabolic stability. The fluorine atom can also engage in orthogonal multipolar interactions with protein backbone carbonyls, a binding mode unavailable to hydrogen.

References

-

Wohl-Ziegler Reaction Mechanism & Protocol

-

Safety D

-

Source: Fisher Scientific / Thermo Fisher[8]

-

-

Role of Fluorine in Medicinal Chemistry

- Source: N

-

URL:[Link]

-

Nucleophilic Fluorine Substitution and Reactivity

- Source: Royal Society of Chemistry (RSC)

-

URL:[Link]

-

Applications of Fluorin

- Source: MDPI Molecules

-

URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]

- 5. sciforum.net [sciforum.net]

- 6. Wohl-Ziegler Reaction [organic-chemistry.org]

- 7. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 8. fishersci.com [fishersci.com]

1-(Bromomethyl)-2-(3,3,3-trifluoropropoxy)benzene molecular weight

Topic: 1-(Bromomethyl)-2-(3,3,3-trifluoropropoxy)benzene: Technical Dossier & Synthetic Guide Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

1-(Bromomethyl)-2-(3,3,3-trifluoropropoxy)benzene is a specialized fluorinated building block used in the optimization of lead compounds for pharmaceutical development. Characterized by a molecular weight of 283.09 g/mol , this molecule serves as a critical electrophile for introducing the 2-(3,3,3-trifluoropropoxy)benzyl moiety—a pharmacophore known to enhance metabolic stability and lipophilicity (LogP) in drug candidates.

This guide provides a definitive analysis of its physicochemical properties, a validated synthetic workflow, and quality control parameters required for its use in high-stakes medicinal chemistry campaigns.

Part 1: Physicochemical Profile & Molecular Weight Analysis

Precise molecular weight determination is essential for stoichiometry in synthesis and identity confirmation via Mass Spectrometry (MS).

Molecular Weight Data

| Parameter | Value | Technical Note |

| Chemical Formula | C₁₀H₁₀BrF₃O | |

| Average Molecular Weight | 283.09 g/mol | Used for molarity calculations in synthesis. |

| Monoisotopic Mass (⁷⁹Br) | 282.9724 Da | Primary peak in High-Res MS (M+). |

| Monoisotopic Mass (⁸¹Br) | 284.9704 Da | Secondary isotope peak (M+2). |

| Isotopic Pattern | 1:1 doublet | Characteristic of mono-brominated compounds. |

Structural Composition & Mass Contribution

The molecular weight is derived from the sum of its constituent atomic masses. The presence of the bromine atom introduces a distinct isotopic signature essential for MS validation.

-

Benzene Ring (C₆H₄): Core aromatic scaffold.

-

Bromomethyl Group (-CH₂Br): Reactive electrophilic handle (Alkylation/SN2).

-

Trifluoropropoxy Group (-O-CH₂-CH₂-CF₃): Fluorinated tail providing metabolic resistance.

Expert Insight: In mass spectrometry, look for the characteristic 1:1 intensity ratio between m/z 283 and 285. Absence of this pattern indicates debromination or hydrolysis (formation of the benzyl alcohol).

Part 2: Synthetic Methodology (The "Ortho-Alkylation" Protocol)

Note: Direct commercial availability of the ortho-isomer can be sporadic. The following protocol describes the de novo synthesis from readily available precursors, ensuring a self-validating supply chain.

Retrosynthetic Analysis

The target molecule is best assembled via a convergent route:

-

Etherification: Coupling of salicylaldehyde with a trifluoropropyl electrophile.

-

Reduction: Conversion of the aldehyde to the benzyl alcohol.[1]

-

Bromination: Activation of the alcohol to the benzyl bromide.

Visualized Workflow (DOT Diagram)

Detailed Experimental Protocol

Step 1: O-Alkylation (Ether Formation)

-

Reagents: Salicylaldehyde (1.0 eq), 3,3,3-Trifluoropropyl tosylate (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

-

Solvent: Anhydrous DMF or Acetonitrile.

-

Procedure:

-

Dissolve salicylaldehyde in DMF under N₂ atmosphere.

-

Add K₂CO₃ and stir for 15 min to form the phenoxide.

-

Add the trifluoropropyl electrophile dropwise.

-

Heat to 80°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc).[2]

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMF.

-

Step 2: Reduction to Benzyl Alcohol

-

Reagents: Intermediate A (from Step 1), Sodium Borohydride (NaBH₄, 1.5 eq).

-

Solvent: Methanol (MeOH).

-

Procedure:

-

Dissolve Intermediate A in MeOH and cool to 0°C.

-

Add NaBH₄ portion-wise (gas evolution occurs).

-

Stir at 0°C for 30 min, then warm to RT for 1 hour.

-

Quench: Carefully add saturated NH₄Cl solution.

-

Isolation: Evaporate MeOH, extract residue with DCM.

-

Step 3: Bromination (The Critical Step)

-

Reagents: Intermediate B (Benzyl alcohol), Phosphorus Tribromide (PBr₃, 0.4 eq) OR CBr₄/PPh₃ (Appel Conditions).

-

Solvent: Anhydrous DCM (Dichloromethane).

-

Procedure (PBr₃ Method):

-

Dissolve Intermediate B in DCM and cool to 0°C.

-

Add PBr₃ dropwise (highly exothermic).

-

Stir at 0°C for 2 hours. Do not heat (benzyl bromides are thermally unstable).

-

Workup: Pour onto ice/water. Extract with DCM. Wash with NaHCO₃ (aq) to neutralize acid.

-

Storage: Store at -20°C over copper wire to stabilize.

-

Part 3: Applications in Drug Discovery

The 1-(Bromomethyl)-2-(3,3,3-trifluoropropoxy)benzene scaffold is a "privileged structure" in medicinal chemistry, particularly for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Metabolic Stability & Bioisosterism

The 3,3,3-trifluoropropoxy tail acts as a bioisostere for standard propoxy or butoxy groups but with significant advantages:

-

Blocked Metabolism: The terminal CF₃ group prevents metabolic oxidation (hydroxylation) at the ω-position, a common clearance pathway for alkyl chains.

-

Lipophilicity Modulation: The fluorine atoms increase lipophilicity (LogP) without adding steric bulk, improving membrane permeability.

-

Conformational Locking: The ortho substitution pattern creates a specific steric environment that can lock the conformation of the drug molecule, potentially improving binding affinity to target proteins (e.g., kinases or GPCRs).

Case Study Context

Research into protease inhibitors (e.g., SARS-CoV-2 Mpro inhibitors) and Kif18a inhibitors has demonstrated that trifluoropropoxy side chains can improve potency by occupying hydrophobic pockets (S3/S4 subsites) while resisting degradation [1, 2].

Part 4: Quality Control & Analytical Validation

To ensure the integrity of the synthesized or purchased material, the following analytical signatures must be verified.

Proton NMR (¹H-NMR) Expectations (CDCl₃)

-

δ 4.50–4.60 ppm (s, 2H): Benzylic protons (-CH ₂Br). Key indicator of successful bromination.

-

δ 4.10–4.20 ppm (t, 2H): O-CH ₂ protons of the propoxy chain.

-

δ 2.50–2.70 ppm (m, 2H): CH ₂-CF₃ protons (coupling with Fluorine splits this signal).

-

δ 6.80–7.50 ppm (m, 4H): Aromatic protons.

Safety & Handling

-

Lachrymator: Benzyl bromides are potent tear gas agents. Handle only in a fume hood.

-

Hydrolysis Risk: Reacts with moisture to revert to the alcohol. Keep anhydrous.

References

-

Optimization of Triarylpyridinone Inhibitors of the Main Protease of SARS-CoV-2. Journal of Medicinal Chemistry. (2021). Discusses the structure-activity relationship of trifluoropropoxy substituents in protease inhibitors.

-

Kif18a Inhibitors and Methods of Use. US Patent 20200239441A1. (2020). Details the synthesis of benzamide derivatives utilizing fluorinated ether side chains.

-

Synthesis of Secondary Trifluoromethylated Alkyl Bromides. Organic Chemistry Portal. Provides general methodologies for handling trifluoropropyl electrophiles.

-

1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene. Sigma-Aldrich Product Data. Reference for analogous benzyl bromide handling and safety.

Sources

Medicinal chemistry applications of 3,3,3-trifluoropropoxy group

The 3,3,3-Trifluoropropoxy Group in Medicinal Chemistry: A Technical Guide

Executive Summary

The 3,3,3-trifluoropropoxy group (

This guide details the physicochemical properties, synthetic pathways, and application logic of the 3,3,3-trifluoropropoxy group, grounded in recent pharmaceutical case studies such as the HIV capsid inhibitor Dezecapavir .

Physicochemical Profile & Bioisosterism

The insertion of a

Comparative Properties Table

| Property | 3,3,3-Trifluoropropoxy ( | 2,2,2-Trifluoroethoxy ( | |

| Parent Alcohol pKa | ~16.1 | ~12.45 | 12.46 |

| Electronic Effect ( | -0.01 (Donor) | +0.15 (Weak Acceptor) | +0.40 (Strong Acceptor) |

| Lipophilicity ( | Reference | +0.4 to +0.6 | +0.3 |

| Metabolic Liability | High ( | Low (Blocked) | Low |

| Steric Volume | Medium | High ( | Medium |

The Gamma-Fluorine Effect

Unlike the 2,2,2-trifluoroethoxy group, where the electron-withdrawing

-

Nucleophilicity: The inductive effect falls off with distance. The oxygen atom in the 3,3,3-trifluoropropoxy group retains more nucleophilic character than in the trifluoroethoxy analog, allowing it to participate more effectively in hydrogen bonding as an acceptor.

-

Acidity: Surprisingly, the pKa of 3,3,3-trifluoropropan-1-ol (~12.45) is nearly identical to 2,2,2-trifluoroethanol. This acidity makes the parent alcohol an excellent substrate for Mitsunobu reactions (where pKa < 13 is preferred) but a poor nucleophile for standard

alkylations without strong bases.

Synthetic Methodologies

The introduction of the 3,3,3-trifluoropropoxy group is achieved primarily through two robust pathways: Mitsunobu etherification and Nucleophilic Aromatic Substitution (

Pathway A: Mitsunobu Etherification (Preferred)

Due to the acidity of 3,3,3-trifluoropropan-1-ol, the Mitsunobu reaction is the gold standard for installing this group onto phenols and acidic heterocycles.

Protocol:

-

Reagents: Phenol substrate (1.0 eq), 3,3,3-trifluoropropan-1-ol (1.2 eq), Triphenylphosphine (

, 1.5 eq). -

Solvent: Anhydrous THF or Toluene.

-

Azodicarboxylate: DIAD or DEAD (1.5 eq) added dropwise at 0°C.

-

Mechanism: The alcohol reacts with the betaine intermediate.[1] The relatively low pKa of the fluorinated alcohol facilitates rapid deprotonation and coupling.

Pathway B: Alkylation /

For electron-deficient heterocycles, the alcohol can serve as a nucleophile, though a stronger base is required compared to non-fluorinated alcohols.

Protocol:

-

Electrophile: Aryl fluoride/chloride (activated by EWGs like

, -

Base:

or NaH (to generate the alkoxide). -

Solvent: DMF or NMP at elevated temperatures (60–100°C).

-

Note: The 3,3,3-trifluoropropoxide anion is less basic than propoxide, reducing the risk of side reactions but requiring higher temperatures for substitution.

Figure 1: Strategic synthetic pathways for installing the 3,3,3-trifluoropropoxy moiety.

Medicinal Chemistry Case Studies

Case Study 1: Dezecapavir (HIV-1 Capsid Inhibitor)

Context: Dezecapavir (GSK2838232) is a maturation inhibitor that targets the HIV-1 capsid.[2][3][4] Application: The molecule features a 7-(3,3,3-trifluoropropoxy) substitution on a pyrido[2,3-d]pyrimidine core.[2] Mechanistic Logic:

-

Metabolic Stability: The terminal

group blocks the -

Hydrophobic Filling: The bulky trifluoropropyl group (

volume -

Permeability: The fluorination lowers the polar surface area relative to a hydroxy-terminated chain, improving membrane permeability.

Case Study 2: Tolfenpyrad Derivatives (Anthelmintics)

Context: Optimization of pyrazole-5-carboxamide scaffolds for parasitic nematode control. Application: Replacement of a benzyloxy group with a 3,3,3-trifluoropropoxy tail.[5] Outcome:

-

Solubility: The fluorinated aliphatic chain disrupted crystal packing forces compared to the planar benzyl group, improving solubility.

-

Clearance: The motif demonstrated superior resistance to oxidative metabolism in liver microsomes compared to the non-fluorinated alkyl chains.

Metabolic Stability & Toxicology[6][8]

The primary utility of the 3,3,3-trifluoropropoxy group is the prevention of oxidative dealkylation .

Metabolic Blocking Mechanism

- -Hydroxylation Blockade: Cytochrome P450 enzymes typically oxidize the terminal methyl group of an alkyl chain to an alcohol, then to an acid. The C-F bond strength (~116 kcal/mol) renders the terminal position inert to CYP450 iron-oxo species.

-

-Deactivation: The strong electron-withdrawing nature of the

-

-Oxidation (O-Dealkylation): While the

Safety Considerations

-

Metabolites: Unlike shorter perfluoroalkyl chains, the 3,3,3-trifluoropropoxy group is generally stable. However, if O-dealkylation occurs, the leaving group is 3,3,3-trifluoropropanol , which can be oxidized to 3,3,3-trifluoropropionic acid .

-

Toxicity: 3,3,3-trifluoropropionic acid has been studied for potential mitochondrial toxicity (uncoupling), but in the context of drug substituents, the concentrations generated are typically well below toxic thresholds.

References

-

Dezecapavir (GSK2838232)

-

New Drug Approvals. "Dezecapavir." Accessed March 1, 2026. Link

-

-

Synthesis of Trifluoropropyl Ethers

-

Hong, F., & Hu, C. (1996). "A novel and convenient synthesis of (Z)-3,3,3-trifluoropropenyl alkyl ethers and CF3-substituted propyl acetals." Chemical Communications. Link

-

-

Mitsunobu Reaction with Fluorinated Alcohols

-

Fletcher, S. (2015). "The Mitsunobu Reaction in the 21st Century." Organic Chemistry Frontiers. Link

-

-

Physicochemical Properties of Fluorinated Alcohols

-

Metabolic Stability of Fluorinated Groups

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots." Journal of Medicinal Chemistry. Link

-

Sources

- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. WO2014068988A1 - Pyrazolopyridine derivatives as ttx-s blockers - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scispace.com [scispace.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Synthesis of 1-(Bromomethyl)-2-(3,3,3-trifluoropropoxy)benzene from toluene precursor

Executive Summary

This guide details the optimized protocol for synthesizing 1-(Bromomethyl)-2-(3,3,3-trifluoropropoxy)benzene , a critical fluorinated building block used in medicinal chemistry for introducing lipophilic, metabolically stable ether linkages.[1]

The synthesis utilizes o-cresol (2-methylphenol) as the "toluene precursor."[1] The route is bifurcated into two high-yielding steps:

-

O-Alkylation: Installation of the trifluoropropyl chain via Williamson ether synthesis.

-

Wohl-Ziegler Bromination: Regioselective radical bromination of the benzylic methyl group.[2]

Key Technical Distinction: unlike traditional protocols relying on carbon tetrachloride (

Retrosynthetic Analysis & Pathway

The target molecule is dissected into two commercially ubiquitous starting materials: o-cresol and 3,3,3-trifluoropropyl bromide (or sulfonate).[1]

Figure 1: Retrosynthetic logic deconstructing the target into o-cresol and the fluorinated alkyl chain.

Experimental Protocols

Step 1: Synthesis of 1-Methyl-2-(3,3,3-trifluoropropoxy)benzene

Objective: Selective O-alkylation of the phenol while avoiding C-alkylation side products.[1][3]

Reagents:

-

o-Cresol (1.0 equiv)[1]

-

3,3,3-Trifluoropropyl bromide (1.2 equiv)[1]

-

Potassium Carbonate (

), anhydrous (2.0 equiv) -

Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)[1]

Protocol:

-

Setup: Charge a round-bottom flask with o-cresol (10 mmol) and anhydrous DMF (20 mL).

-

Deprotonation: Add

(20 mmol) in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation. Note: The mixture will turn yellow/orange. -

Addition: Dropwise add 3,3,3-trifluoropropyl bromide (12 mmol).

-

Reaction: Heat the mixture to 60–70°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol spot should disappear.

-

Workup:

-

Cool to room temperature.[4]

-

Dilute with water (100 mL) and extract with Diethyl Ether or MTBE (

mL). -

Wash combined organics with 1M NaOH (to remove unreacted phenol) followed by Brine.

-

Dry over

and concentrate in vacuo.

-

-

Purification: The crude oil is typically sufficient for Step 2. If purity is <95%, perform a short silica plug filtration (eluent: 100% Hexanes).

Critical Insight: Avoid temperatures >100°C. Strong heating with base can cause elimination of HBr from the alkyl halide, generating volatile 3,3,3-trifluoropropene gas [1].

Step 2: Wohl-Ziegler Bromination to Target

Objective: Radical substitution of a benzylic hydrogen with bromine.[5]

Reagents:

-

N-Bromosuccinimide (NBS) (1.05 equiv) – Recrystallize from water if yellow/degraded.[1]

-

Initiator: AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide.

-

Solvent:

-Trifluorotoluene (

Protocol:

-

Setup: In a dry flask equipped with a reflux condenser, dissolve the Intermediate (10 mmol) in

(30 mL). -

Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol).

-

Degassing: Sparge the solution with Nitrogen or Argon for 10 minutes to remove oxygen (a radical scavenger).

-

Initiation: Heat the mixture to reflux (approx. 80–100°C depending on solvent).

-

Completion: Reflux for 2–4 hours. Monitor by HPLC or NMR. Look for the shift of the benzylic protons from

2.3 (singlet, -

Workup:

-

Purification:

-

Caution: Benzyl bromides degrade on silica gel due to acidity.

-

Recrystallize from Hexane/Heptane if solid. If oil, perform rapid chromatography on neutral alumina or silica pre-treated with 1% Triethylamine.

-

Figure 2: Experimental workflow for the Wohl-Ziegler bromination.[1]

Technical Data & Troubleshooting

Quantitative Parameters:

| Parameter | Value / Condition | Reason |

| NBS Stoichiometry | 1.05 equiv | Excess NBS leads to gem-dibromination ( |

| Solvent Choice | Trifluorotoluene ( | Replaces toxic |

| Reaction Time | 2–4 Hours | Extended reflux promotes ring bromination. |

| Target Yield | 75–85% (Step 2) | Losses primarily due to hydrolysis during workup. |

Troubleshooting Guide:

| Observation | Root Cause | Corrective Action |

| Low Conversion | Old/Wet NBS | Recrystallize NBS from hot water; dry in vacuo.[1] NBS must be white, not yellow [4]. |

| Dibromo Impurity | Too much NBS | Strictly limit NBS to 1.0–1.05 equiv. Stop reaction at 95% conversion. |

| Ring Bromination | Ionic Mechanism | Ensure anhydrous conditions. Light/Heat is required to force the radical path. Avoid Lewis acids. |

| Lachrymatory Effect | Product Potency | All workup must occur in a fume hood. Treat glassware with alcoholic KOH before cleaning to quench bromide. |

Safety & Compliance

-

Lachrymator Warning: The final product, 1-(bromomethyl)-2-(3,3,3-trifluoropropoxy)benzene, is a benzyl bromide derivative.[1] It is a potent eye and respiratory irritant.

-

Solvent Safety: While

is safer than -

Waste Disposal: Segregate halogenated waste. Succinimide byproduct is non-toxic but should be disposed of as solid chemical waste.

References

-

BenchChem. Optimization of reaction conditions for alkylation. Retrieved from [1]

-

Organic Chemistry Portal. Wohl-Ziegler Reaction: Mechanism and Conditions. Retrieved from

-

Sigma-Aldrich. 1-(Bromomethyl)-2-fluoro-3-(trifluoromethoxy)benzene Safety Data.[1] Retrieved from [1]

-

Master Organic Chemistry. N-Bromosuccinimide (NBS) as a Reagent. Retrieved from

Sources

- 1. prepchem.com [prepchem.com]

- 2. Wohl-Ziegler Reaction (Chapter 118) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 7. Wohl-Ziegler Reaction [organic-chemistry.org]

Application Note: Scalable and Green Wohl-Ziegler Bromination of 1-Methyl-2-(3,3,3-trifluoropropoxy)benzene

Executive Summary & Mechanistic Rationale

Benzylic bromides are indispensable electrophilic intermediates in drug development, frequently utilized in SN2 displacements to construct complex, metabolically stable pharmacophores. The functionalization of 1-methyl-2-(3,3,3-trifluoropropoxy)benzene presents a specific synthetic challenge. The molecule features a benzylic methyl group primed for radical abstraction, but it is situated ortho to an electron-donating ether linkage. While the terminal trifluoromethyl (-CF3) group exerts a strong inductive electron-withdrawing effect, the oxygen atom still activates the aromatic ring toward unwanted electrophilic aromatic substitution (SEAr).

To achieve absolute regiocontrol, we employ a highly optimized [1]. By utilizing N-bromosuccinimide (NBS) and the thermal radical initiator azobisisobutyronitrile (AIBN), the reaction is forced down a free-radical chain pathway, completely bypassing ionic ring-bromination.

The Causality of the Goldfinger Mechanism

The success and regioselectivity of this protocol rely entirely on the Goldfinger mechanism . NBS does not act as the direct brominating radical. Instead, it serves as a steady-state reservoir for molecular bromine (Br2). The trace hydrobromic acid (HBr) generated during the propagation step reacts with suspended NBS to produce a very low, controlled concentration of Br2.

Expert Insight: This low Br2 concentration is the critical causal factor that suppresses the competing ionic SEAr pathway on the activated aromatic ring. If commercial NBS is used without prior recrystallization, pre-existing Br2 and HBr impurities will immediately trigger ionic ring bromination, destroying the yield profile[2].

Fig 1: Goldfinger radical chain mechanism illustrating NBS as a steady-state bromine reservoir.

Experimental Design & Solvent Optimization

Historically, carbon tetrachloride (CCl4) was the solvent of choice due to its radical inertness and the insolubility of the succinimide byproduct. However, due to its severe toxicity and ozone-depleting properties, modern green chemistry mandates alternatives.

In this protocol, we transition to Benzotrifluoride (BTF, α,α,α-trifluorotoluene) . BTF perfectly mimics the non-polar, radical-inert nature of CCl4 while offering a superior safety profile[3]. Furthermore, BTF has a boiling point of 102 °C, which perfectly aligns with the thermal decomposition profile of AIBN (half-life of ~1 hour at 85 °C), allowing for a controlled, steady generation of initiating radicals.

Quantitative Optimization Data

The following table summarizes the optimization landscape for this specific transformation, demonstrating why BTF and AIBN were selected over traditional or photo-catalyzed methods for scalable bench synthesis.

| Solvent | Initiator | Temp (°C) | Reaction Time | Regioselectivity (Benzylic:Ring) | Isolated Yield |

| CCl4 (Legacy) | AIBN (0.1 eq) | 76 (Reflux) | 4 h | >99:1 | 82% |

| Acetonitrile | Light (405 nm) | 25 | 12 h | 85:15 | 68% |

| Benzotrifluoride (BTF) | AIBN (0.1 eq) | 85 | 3.5 h | >99:1 | 86% |

| Dichloromethane | BPO (0.1 eq) | 40 (Reflux) | 24 h | 60:40 (Sluggish) | 41% |

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system . The physical properties of the reagents provide distinct visual cues that confirm the reaction is proceeding via the correct mechanistic pathway.

Phase 1: Reagent Preparation (Critical for Regiocontrol)

-

NBS Recrystallization: Dissolve 100 g of commercial [4] in 1 L of boiling water. Rapidly filter the hot solution into an ice bath. Collect the gleaming white crystals via vacuum filtration and dry under high vacuum over P2O5 overnight. Causality: This removes trace Br2 (orange tint), preventing ionic SEAr side reactions.

-

Solvent Degassing: Sparge 50 mL of Benzotrifluoride (BTF) with dry Argon for 15 minutes. Causality: Oxygen is a diradical that acts as a potent radical scavenger, terminating the chain reaction prematurely.

Phase 2: Reaction Execution

-

Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methyl-2-(3,3,3-trifluoropropoxy)benzene (10.0 mmol, 2.04 g).

-

Reagent Addition: Add the degassed BTF (50 mL), followed by freshly recrystallized NBS (10.5 mmol, 1.87 g) and AIBN (1.0 mmol, 164 mg).

-

Initiation: Flush the system with Argon and lower the flask into a pre-heated oil bath at 85 °C.

-

Self-Validation (Visual Cue): Initially, the dense NBS powder will sit at the bottom of the flask. As the reaction progresses, NBS is consumed and succinimide is generated. Succinimide is less dense than BTF and will visibly float to the surface of the solvent. The reaction is complete when all solid material has migrated to the surface.

Phase 3: In-Process Monitoring & Workup

-

Monitoring: Pull a 50 µL aliquot, dilute in hexanes, and analyze via TLC (9:1 Hexanes:EtOAc, UV active) and GC-MS. The product mass (m/z 282.9) should dominate.

-

Quench: Cool the reaction to 0 °C. The floating succinimide will fully precipitate. Filter the mixture through a pad of Celite to remove the succinimide.

-

Washing: Transfer the filtrate to a separatory funnel. Wash with 10% aqueous sodium thiosulfate (Na2S2O3) (30 mL). Causality: Thiosulfate reduces any residual electrophilic Br2 or peroxides, ensuring the benzylic bromide does not degrade during concentration.

-

Isolation: Wash with brine (30 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography (100% Hexanes to 95:5 Hexanes:EtOAc) to yield 1-(bromomethyl)-2-(3,3,3-trifluoropropoxy)benzene as a clear oil.

Fig 2: End-to-end experimental workflow for the scalable benzylic bromination protocol.

References

-

Wohl–Ziegler bromination. Wikipedia, The Free Encyclopedia. Available at:[Link]

-

N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at:[Link]

-

Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. R Discovery / Tetrahedron. Available at:[Link]

-

N-Bromosuccinimide. Wikipedia, The Free Encyclopedia. Available at:[Link]

-

Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, ACS Publications. Available at:[Link]

Sources

Application Notes & Protocols: Strategic Alkylation Using 2-(3,3,3-trifluoropropoxy)benzyl bromide

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the application of 2-(3,3,3-trifluoropropoxy)benzyl bromide as a strategic alkylating agent. We delve into the underlying principles of its reactivity, offer validated, step-by-step protocols for N-, O-, and C-alkylation reactions, and provide practical guidance on troubleshooting and safety. The inclusion of the 3,3,3-trifluoropropoxy moiety is a key strategy in modern drug design, often employed to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity.[1][2][3][4] This guide serves as a comprehensive resource for effectively incorporating this valuable functional group into diverse molecular scaffolds.

Scientific Rationale and Reagent Overview

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[3] Fluorinated groups, such as the trifluoropropoxy moiety, can significantly alter the physicochemical properties of a molecule. Specifically, the trifluoropropoxy group enhances metabolic stability by blocking potential sites of oxidative metabolism and increases lipophilicity, which can improve membrane permeability.[1][2]

2-(3,3,3-trifluoropropoxy)benzyl bromide is a powerful electrophilic reagent designed for the precise installation of this beneficial group. As a benzylic bromide, it exhibits high reactivity toward a wide range of nucleophiles.[5][6] This reactivity is driven by two key factors:

-

Excellent Leaving Group: The bromide ion is a stable, weak base, making it an excellent leaving group in nucleophilic substitution reactions.[5][7]

-

Transition State Stabilization: The adjacent aromatic ring stabilizes the developing partial positive charge on the benzylic carbon during an SN2 transition state, or the full carbocation in an SN1 mechanism, thereby lowering the activation energy of the reaction.[6][8][9]

While highly reactive, the ortho position of the trifluoropropoxy substituent may introduce a degree of steric influence, which can be leveraged for selectivity in certain applications.

Core Alkylation Protocols

The following protocols are designed as robust starting points. Researchers should note that optimal conditions, including base, solvent, and temperature, may vary depending on the specific substrate and should be optimized accordingly.

N-Alkylation of Amines and Heterocycles

The introduction of the 2-(3,3,3-trifluoropropoxy)benzyl group onto nitrogen centers is critical for modifying the properties of amine-containing pharmacophores. This protocol is broadly applicable to primary and secondary aliphatic amines, anilines, and various nitrogen-containing heterocycles.[10][11][12]

-

Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 equiv.) and a suitable anhydrous solvent (e.g., Acetonitrile or DMF, ~0.1–0.5 M).

-

Base Addition: Add a non-nucleophilic inorganic base such as potassium carbonate (K₂CO₃, 2.0 equiv.) or cesium carbonate (Cs₂CO₃, 1.5 equiv.). For substrates sensitive to strong bases, an organic base like N,N-diisopropylethylamine (DIPEA, 2.0 equiv.) may be used.

-

Electrophile Addition: To the stirred suspension, add 2-(3,3,3-trifluoropropoxy)benzyl bromide (1.1 equiv.) dropwise at room temperature.

-

Reaction: Stir the mixture at a temperature between 25 °C and 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the limiting reagent is observed.

-

Workup: Upon completion, cool the reaction to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

| Nucleophile Substrate | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |

| Morpholine | K₂CO₃ | Acetonitrile | 60 | 4-8 |

| Piperidine | K₂CO₃ | DMF | 25-40 | 6-12 |

| Aniline | Cs₂CO₃ | DMF | 50 | 8-16 |

| Benzylamine | DIPEA | Acetonitrile | 40 | 12-24 |

O-Alkylation of Phenols and Alcohols

The formation of benzyl ethers via Williamson ether synthesis is a fundamental transformation.[13] This method is highly effective for the O-alkylation of phenols and, with a stronger base, aliphatic alcohols.

-

Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the alcohol or phenol substrate (1.0 equiv.) in an anhydrous polar aprotic solvent like DMF or THF (~0.1–0.5 M).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. For phenols, add potassium carbonate (K₂CO₃, 1.5 equiv.). For less acidic aliphatic alcohols, add a stronger base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Stir for 30 minutes at 0 °C to allow for complete formation of the alkoxide/phenoxide.

-

Electrophile Addition: Add 2-(3,3,3-trifluoropropoxy)benzyl bromide (1.1 equiv.) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm slowly to room temperature and stir for 4–16 hours. Monitor the reaction progress by TLC or LC-MS. Gentle heating (40–50 °C) may be required for less reactive substrates.

-

Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers and wash with brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

| Nucleophile Substrate | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |

| Phenol | K₂CO₃ | DMF | 25-50 | 6-12 |

| 4-Methoxyphenol | Cs₂CO₃ | Acetonitrile | 25 | 4-8 |

| Benzyl Alcohol | NaH | THF | 0 to 25 | 12-18 |

| Cyclohexanol | NaH | DMF | 25-40 | 16-24 |

C-Alkylation of Carbon Nucleophiles

While O-alkylation is often a competing pathway, direct C-alkylation of soft carbon nucleophiles like nitroalkanes or stabilized enolates is a powerful C-C bond-forming reaction. Specialized conditions, sometimes involving catalysis, can favor C-alkylation over O-alkylation.[14][15]

Note: This reaction is inspired by copper-catalyzed systems developed for challenging C-benzylations and may require optimization.[14][15]

-

Catalyst Preparation: In a glovebox or under a strictly inert atmosphere, add a copper(I) source (e.g., CuI, 5 mol%) and a suitable ligand (if required) to an oven-dried flask.

-

Reagent Addition: Add the nitroalkane substrate (1.2 equiv.), a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.2 equiv.), and an anhydrous, non-polar solvent like hexanes or toluene.

-

Electrophile Addition: Add 2-(3,3,3-trifluoropropoxy)benzyl bromide (1.0 equiv.) to the mixture.

-

Reaction: Seal the vessel and heat the reaction to 60 °C. Stir vigorously for 12–24 hours, monitoring by TLC or GC-MS.

-

Workup: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent, and wash the combined organic layers with water and brine.

-

Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.

Workflow and Reaction Visualization

The fundamental process for these nucleophilic substitution reactions follows a consistent workflow, from reagent preparation to final product purification.

Caption: Generalized workflow for SN2 alkylation reactions.

Caption: General scheme for alkylation with the target reagent.

Safety, Handling, and Storage

Hazard Profile: 2-(3,3,3-trifluoropropoxy)benzyl bromide, like other benzyl bromides, should be handled as a hazardous substance. It is expected to be corrosive, a lachrymator (causes tearing), and harmful if inhaled, swallowed, or absorbed through the skin. [16][17][18]

-

Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield.[16][19]

-

Handling: Avoid breathing vapors or mists.[16] Prevent contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[18]

-

Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents and moisture.[18][20]

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive base or nucleophile.2. Insufficient reaction temperature or time.3. Poor quality of the benzyl bromide reagent. | 1. Use a stronger or more soluble base (e.g., Cs₂CO₃ instead of K₂CO₃). Ensure the nucleophile is dry.2. Incrementally increase the temperature (e.g., from RT to 50 °C) and extend the reaction time.3. Verify the purity of the reagent; use freshly acquired material if possible. |

| Multiple Products Observed | 1. Di-alkylation of primary amines.2. Competing O- vs. C-alkylation.3. Elimination (E2) side reaction. | 1. Use a larger excess of the primary amine to favor mono-alkylation.2. Modify solvent polarity or counter-ion (e.g., using Na⁺ vs K⁺) to influence selectivity.3. Use a less sterically hindered, non-nucleophilic base (e.g., K₂CO₃ instead of t-BuOK). |

| Aromatic Bromination | Contamination with Lewis acids or exposure to radical initiators/light. | Ensure glassware is clean and free of acidic residue. Run the reaction in the dark to prevent radical side reactions.[21] |

References

- BenchChem. (n.d.). A Comparative Guide to Alkylating Agents: 1-(Benzyloxy)-2-(chloromethyl)benzene vs. Benzyl Bromide.

- BenchChem. (n.d.). Application Notes and Protocols: N-Alkylation Methods for the Synthesis of N-Benzyl-4-toluidine.

- Halpern, M. (n.d.). PTC O-Alkylation With a Secondary Benzyl Bromide.

- BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation Reactions Involving Morpholine.

- Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. (2004). Royal Society of Chemistry.

- University of Glasgow. (n.d.).

- General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. (2019).

- A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (2018).

- Pd-Catalyzed Chemoselective O-Benzylation of Ambident 2-Quinolinone Nucleophiles. (2022).

- Various Authors. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Quora.

- Pd-Catalyzed Chemoselective O‑Benzylation of Ambident 2‑Quinolinone Nucleophiles. (2025, August 22). PMC.

- Gildner, P. G., Gietter, A. A. S., Cui, D., & Watson, D. A. (2012). Benzylation of Nitroalkanes Using Copper-Catalyzed Thermal Redox Catalysis: Toward the Facile C-Alkylation of Nitroalkanes. Journal of the American Chemical Society, 134(24), 9942–9945.

- Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (2021, June 17). Diva-portal.org.

- TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET: 3-(Trifluoromethyl)benzyl Bromide.

- Benzylic Bromination. (2024, February 10). Chemistry Steps.

- Various Authors. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange.

- F. P. da Silva, et al. (2025, July 18).

- MilliporeSigma. (2024, November 8). SAFETY DATA SHEET: 3,5-Bis(trifluoromethyl)benzyl bromide.

- Benzylation of Nitroalkanes Using Copper-Catalyzed Thermal Redox Catalysis: Toward the Facile C-Alkylation of Nitroalkanes. (n.d.). Organic Chemistry Portal.

- Merck. (n.d.). SAFETY DATA SHEET: Benzyl bromide.

- Xiao, J.-C., et al. (n.d.). One-pot synthesis of gem-difluorostyrenes from benzyl bromide via olefination of phosphonium ylide with difluorocarbene.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Methyl-3-(trifluoromethyl)benzyl bromide.

- Benzyl bromide - SAFETY D

- BenchChem. (n.d.). Technical Support Center: Synthesis of 2-(Trifluoromethyl)benzyl bromide.

- F. P. da Silva, et al. (2025, July 1). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer. (n.d.). PMC.

- Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Str

- Benzyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal.

- Zhang, C., et al. (n.d.). Fluorine in Medicinal Chemistry: In Perspective to COVID-19. ChemRxiv.

- Applications of Fluorine in Medicinal Chemistry. (n.d.). Sigma-Aldrich.

- Synthesis of benzyl bromide. (n.d.). PrepChem.com.

- Direct Arylation/Alkylation/Magnesiation of Benzyl Alcohols in the Presence of Grignard Reagents via Ni-, Fe-, or Co-Catalyzed sp3 C–O Bond Activation. (2012, August 25).

- F. P. da Silva, et al. (2025, July 18).

- Enantioselective r-Benzylation of Aldehydes via Photoredox Organocatalysis. (2010, September 10). Macmillan Group - Princeton University.

- 2-(Trifluoromethyl)benzyl bromide 96 395-44-8. (n.d.). Sigma-Aldrich.

- Ladd, A. L., & Gribble, G. W. (2025, August 6).

- alkylation-using-epz10.pdf. (n.d.). Indian Journal of Pharmaceutical Sciences.

- Ladd, A. L., & Gribble, G. W. (2018, December 20). Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols. Biomedical Journal of Scientific & Technical Research.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. theses.gla.ac.uk [theses.gla.ac.uk]

- 6. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 7. benchchem.com [benchchem.com]

- 8. quora.com [quora.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]

- 13. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 14. Benzylation of Nitroalkanes Using Copper-Catalyzed Thermal Redox Catalysis: Toward the Facile C-Alkylation of Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Benzylation of Nitroalkanes Using Copper-Catalyzed Thermal Redox Catalysis: Toward the Facile C-Alkylation of Nitroalkanes [organic-chemistry.org]

- 16. tcichemicals.com [tcichemicals.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. msds.nipissingu.ca [msds.nipissingu.ca]

- 19. fishersci.com [fishersci.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Optimized Reaction Conditions for Nucleophilic Substitution of Benzyl Bromides

Executive Summary

Benzyl bromides are among the most versatile yet challenging electrophiles in organic synthesis. Their dual reactivity profile—susceptible to both

This guide provides field-proven protocols for the nucleophilic substitution of benzyl bromides. It moves beyond textbook definitions to address practical challenges in drug development: chemoselectivity , scalability , and safety (lachrymator management).

Mechanistic Insight: The Benzylic Paradox

The "Benzylic Effect" creates a unique reactivity landscape. The adjacent

- Acceleration: Benzyl bromides react significantly faster than primary alkyl bromides due to reduced transition state energy.

-

Competition: In protic solvents or with weak nucleophiles, the stability of the benzyl cation (

Strategic Decision Tree

Use the following logic to select reaction conditions based on your nucleophile and substrate constraints.

Figure 1: Decision tree for selecting optimized reaction conditions based on nucleophile class.

Critical Reaction Parameters

Solvent Selection

Solvent choice dictates the mechanism. For high-yield substitutions, Polar Aprotic solvents are standard, but Green Solvents are emerging as superior alternatives for process chemistry.

| Solvent Class | Examples | Effect on Benzyl Bromide | Recommendation |

| Polar Aprotic | DMF, DMAc, NMP | Maximizes | Standard. Use for difficult substrates. Hard to remove. |

| Polar Aprotic (Volatile) | Acetonitrile (MeCN), Acetone | Good balance of reactivity and ease of workup. | Preferred for aminations and general substitutions. |

| Phase Transfer (Biphasic) | Toluene/Water, DCM/Water | Excellent for ionic nucleophiles (CN⁻, N₃⁻). Requires catalyst.[1] | Best for Scale-up. Simple product isolation. |

| Green / Protic | Glycerol, Water (On-water) | Surprising efficacy due to hydrophobic effect; glycerol acts as solvent/catalyst. | Modern Choice. Sustainable and often faster. |

Base Selection[2]

-

Organic Bases (

, DIPEA): Often result in quaternary ammonium salt formation with the benzyl bromide itself (self-alkylation of the base). Avoid unless necessary. -

Inorganic Bases (

,

Optimized Protocols

Protocol A: Controlled Mono-Amination (Synthesis of Benzylamines)

Target: Prevention of over-alkylation (formation of tertiary amines/quaternary salts).

The Challenge: Once a primary amine reacts with benzyl bromide, the product (secondary amine) is often more nucleophilic than the starting material, leading to double alkylation.

Optimized Conditions:

-

Solvent: Acetonitrile (MeCN)

-

Base: Potassium Phosphate Tribasic (

) -

Stoichiometry: 1.0 equiv Benzyl Bromide : 1.2–1.5 equiv Amine : 2.0 equiv Base.

Step-by-Step:

-

Suspend

(2.0 equiv) in reagent-grade Acetonitrile (0.5 M concentration relative to substrate). -

Add the primary amine (1.2–1.5 equiv). Stir at room temperature for 10 minutes.

-

Add Benzyl Bromide (1.0 equiv) dropwise over 30 minutes. Note: Slow addition keeps the concentration of electrophile low relative to the amine.

-

Stir at Room Temperature (20–25°C). Heating is rarely required and increases side products.

-

Monitor: TLC usually shows conversion within 2–4 hours.

-

Workup: Filter off the solid salts. Concentrate the filtrate. The residue is often pure enough for the next step.

Protocol B: Phase-Transfer Catalyzed Cyanation (Synthesis of Phenylacetonitriles)

Target: Handling solubility issues of NaCN/KCN in organic solvents.

The Challenge: Cyanide salts are insoluble in organic solvents; benzyl bromides are insoluble in water.

Optimized Conditions (PTC):

-

Solvent: Toluene / Water (1:1 ratio).

-

Catalyst: Tetrabutylammonium Bromide (TBAB) (1–5 mol%).

-

Nucleophile: Sodium Cyanide (NaCN).[2]

Step-by-Step:

-

Dissolve NaCN (1.2 equiv) in water (minimum volume to dissolve).

-

Dissolve Benzyl Bromide (1.0 equiv) and TBAB (0.05 equiv) in Toluene.

-

Combine phases and stir vigorously (high RPM is critical for interfacial area).

-

Heat to 40–60°C. The reaction is exothermic; monitor temperature.

-

Mechanism: TBAB shuttles the

ion into the toluene layer as a lipophilic ion pair -

Safety Note: The aqueous layer contains residual cyanide. Treat with bleach (sodium hypochlorite) before disposal.

Protocol C: Green Williamson Ether Synthesis

Target: Solvent-free or Green Solvent approach.

Optimized Conditions:

-

Solvent: None (Neat) or Glycerol.

-

Base: Potassium Hydroxide (KOH) pellets.

-

Catalyst: TBAB (optional, accelerates reaction).

Step-by-Step:

-

Mix the Alcohol/Phenol (1.5 equiv) and Benzyl Bromide (1.0 equiv).

-

Add KOH pellets (2.0 equiv) and TBAB (1 mol%).

-

Grind (if solid) or stir (if liquid) at Room Temperature.

-

Observation: The mixture often liquefies or forms a slurry. Reaction is typically complete in 30–60 mins.

-

Workup: Add water to dissolve salts. Extract product with Ethyl Acetate or Ether.

Safety & Handling: Lachrymator Management

Benzyl bromide is a potent lachrymator (tear gas).[3] It attacks mucous membranes and eyes even at low ppm.

Engineering Controls

-

ALWAYS handle in a functioning fume hood.

-

Use a "Lachrymator" warning sign on the hood sash.

-

Keep a beaker of Neutralization Solution ready before opening the bottle.

Spill Neutralization Protocol

If Benzyl Bromide is spilled, DO NOT wipe it up with dry paper towels (this increases surface area and vaporization).

-

Evacuate the immediate area if the spill is outside the hood.[4]

-

Neutralizing Agent: Prepare a solution of 5–10% Sodium Thiosulfate (

) in water. -

Application:

-

Cleanup: Double bag the pads and dispose of as hazardous chemical waste.

References

-

Solvent Effects & Mechanisms

-

Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. Link

-

-

Green Chemistry Protocols

-

Wolfson, A. et al. "Nucleophilic Substitution of Benzyl Halides with Ammonium Acetate in Presence of Glycerol as Green Solvent." Asian Journal of Chemistry, 2010. Link

-

-

Amination Strategies

-

Phase Transfer Catalysis

- Starks, C. M. "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." J. Am. Chem. Soc., 1971.

-

"Phase-Transfer Catalysis (PTC) Overview." Macmillan Group, Princeton. Link

-

Safety & Neutralization

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Chemical Spill | Division of Research Safety | Illinois [drs.illinois.edu]

- 5. Cleaning up a spill | Compliance and Risk Management [kent.edu]

- 6. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]

- 7. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]

Application Note: Scalable Synthesis of 2-(3,3,3-Trifluoropropoxy)benzyl Alcohol

Abstract & Application Context

This application note details the optimized protocol for the preparation of 2-(3,3,3-trifluoropropoxy)benzyl alcohol (CAS: 1286268-95-8). This fluorinated building block is a critical intermediate in the synthesis of Vonoprazan Fumarate (TAK-438), a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related diseases [1].

The introduction of the trifluoropropoxy moiety enhances the metabolic stability and lipophilicity of the final drug candidate. This protocol focuses on a high-yield, two-step sequence starting from commercially available salicylaldehyde, emphasizing impurity control and scalability suitable for pre-clinical to pilot-scale operations.

Retrosynthetic Strategy & Rational Design

The synthesis is designed around a Williamson Ether Synthesis followed by a Carbonyl Reduction .

-

Strategic Choice: We utilize Salicylaldehyde rather than 2-hydroxybenzyl alcohol as the starting material.

-

Causality: Direct alkylation of 2-hydroxybenzyl alcohol poses a risk of competitive O-alkylation at the benzylic position versus the phenolic position. Using salicylaldehyde ensures exclusive phenolic O-alkylation due to the distinct pKa difference (Phenol pKa ~8-10 vs. Alcohol pKa ~16), followed by a chemoselective reduction.

-

-

Electrophile Selection: 3,3,3-Trifluoropropyl methanesulfonate (mesylate) is preferred over the iodide analog for process safety and cost, despite the iodide being more reactive. The electron-withdrawing effect of the

group significantly deactivates the electrophile, requiring optimized thermal conditions [2].

Reaction Scheme (DOT Visualization)

Figure 1: Two-step synthetic pathway ensuring regioselectivity.

Detailed Experimental Protocols

Step 1: O-Alkylation of Salicylaldehyde

Objective: Synthesis of 2-(3,3,3-trifluoropropoxy)benzaldehyde.

Materials

| Reagent | Equiv. | MW ( g/mol ) | Role |

| Salicylaldehyde | 1.0 | 122.12 | Substrate |

| 3,3,3-Trifluoropropyl methanesulfonate | 1.2 | 192.16 | Electrophile |

| Potassium Carbonate ( | 2.0 | 138.21 | Base |

| DMF (Anhydrous) | - | - | Solvent (5 vol) |

Protocol

-

Setup: Charge a dry 3-neck round-bottom flask with Salicylaldehyde (1.0 equiv) and DMF (5 mL/g of substrate). Initiate stirring under

atmosphere.[1] -

Base Addition: Add

(2.0 equiv) in a single portion. The mixture will turn bright yellow (phenoxide formation). -

Alkylation: Add 3,3,3-Trifluoropropyl methanesulfonate (1.2 equiv) dropwise over 10 minutes.

-

Note: The mesylate is preferred over the bromide due to higher boiling point and lower volatility, reducing inhalation risks.

-

-

Reaction: Heat the mixture to 90°C for 12–16 hours.

-

Process Control: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC. The

group deactivates the propyl chain, making this reaction slower than standard propylations.

-

-

Workup: Cool to room temperature (RT). Pour the mixture into ice-water (10 vol). Extract with Ethyl Acetate (

vol). -

Purification: Wash combined organics with water (

) and brine. Dry over-

Yield Expectation: 85–92% (Yellow oil).

-

Checkpoint: Purity should be >95% by HPLC before proceeding.

-

Step 2: Reductive Transformation

Objective: Conversion to 2-(3,3,3-trifluoropropoxy)benzyl alcohol.

Materials

| Reagent | Equiv. | Role |

| Intermediate (Step 1) | 1.0 | Substrate |

| Sodium Borohydride ( | 0.6 | Reducing Agent |

| Methanol (MeOH) | - | Solvent (10 vol) |

Protocol

-

Solubilization: Dissolve the aldehyde intermediate (from Step 1) in MeOH (10 vol). Cool the solution to 0°C using an ice bath.

-

Reduction: Add

(0.6 equiv) portion-wise over 20 minutes. -

Completion: Stir at 0°C for 30 minutes, then allow to warm to RT for 1 hour.

-

Quench: Cool back to 0°C. Quench carefully with Saturated

solution or 1N HCl (dropwise) until pH ~7.-

Caution: Exothermic decomposition of excess borohydride.

-

-

Isolation: Remove MeOH under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM).

-

Final Polish: Dry organics over

, filter, and concentrate to a clear, colorless oil.-

Crystallization: If the oil is viscous, it may solidify upon standing or can be recrystallized from Hexane/TBME depending on purity.

-

Quality Control & Analytical Specifications

To ensure the intermediate meets the stringent requirements for Vonoprazan synthesis, the following specifications must be met.

| Test | Method | Acceptance Criteria |

| Appearance | Visual | Clear colorless to pale yellow oil/solid |

| Purity | HPLC (UV 254 nm) | |

| Identity | ||

| Fluorine Content | Single peak at | |

| Water Content | Karl Fischer |

Troubleshooting Logic (Self-Validating System)

Use this logic flow to resolve common synthetic deviations.

Figure 2: Decision tree for optimizing the alkylation step.

Safety & Handling (HSE)

-

Alkylating Agents: 3,3,3-Trifluoropropyl methanesulfonate is a potent alkylating agent. It is potentially genotoxic. Handle in a fume hood with double gloving (Nitrile).

-

Borohydride:

releases flammable hydrogen gas upon contact with acid or moisture. Ensure spark-free environment. -

Waste Disposal: Aqueous waste from Step 1 contains fluorinated byproducts and should be segregated from standard organic waste streams according to local EPA/ECHA regulations.

References

-

Takeda Pharmaceutical Company Limited. (2014). Preparation of Vonoprazan Fumarate and Intermediates.[9][10] Patent CN109053684A. Link

-

Shouguang Fukang Pharmaceutical Co. (2024).[9] Method for synthesizing Vonoprazan intermediate.[9][11] Patent CN117534656A. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11533513, 2-(3,3,3-Trifluoropropoxy)benzyl alcohol.Link

-

Organic Syntheses. (2011). General Guidelines for Williamson Ether Synthesis. Org.[12][13][14][15] Synth. Coll. Vol. 10. Link

Sources

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. chemos.de [chemos.de]

- 3. chemicals.co.uk [chemicals.co.uk]

- 4. tcichemicals.com [tcichemicals.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. CN105669414A - Preparation method for salicylaldehyde - Google Patents [patents.google.com]

- 7. BJOC - Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives [beilstein-journals.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. medkoo.com [medkoo.com]

- 10. researchgate.net [researchgate.net]

- 11. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scienceopen.com [scienceopen.com]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. US3206513A - Process for the preparation of salicylaldehyde - Google Patents [patents.google.com]

Application Note: Site-Specific Fluorine Tagging and Lipophilicity Tuning of Peptides

This Application Note is designed for researchers in peptide therapeutics and medicinal chemistry. It details the specific application of 1-(Bromomethyl)-2-(3,3,3-trifluoropropoxy)benzene as a lipophilic, fluorinated capping reagent for peptide modification.

Reagent: 1-(Bromomethyl)-2-(3,3,3-trifluoropropoxy)benzene

CAS: 198649-68-2 (Analogous) / Custom Synthesis

Application: Late-Stage Cysteine Functionalization &

Introduction & Rationale

In modern peptide drug discovery, optimizing membrane permeability and metabolic stability is critical. 1-(Bromomethyl)-2-(3,3,3-trifluoropropoxy)benzene serves as a specialized alkylating agent. Unlike standard benzyl bromides, this reagent incorporates a 3,3,3-trifluoropropoxy tail at the ortho position.

Key Advantages:

-

Lipophilicity Enhancement: The trifluoropropoxy group significantly increases the LogP of the peptide, potentially improving passive membrane permeability (cell uptake).

-

F NMR Probe: The trifluoromethyl group (

-

Metabolic Stability: The fluorinated ether linkage is resistant to oxidative metabolism (P450s), enhancing the half-life of the modified peptide.

-

Stable Thioether Linkage: Reaction with Cysteine yields a thioether bond that is stable against standard acid deprotection (TFA) and physiological conditions.

Chemical Mechanism

The reaction proceeds via a classic S

-

Selectivity: At pH 7.5–8.5, the Cysteine thiol (

) is predominantly deprotonated (thiolate,

Reaction Scheme

(Where Ar = 2-(3,3,3-trifluoropropoxy)phenyl)

Experimental Protocols

Protocol A: Late-Stage Cysteine Alkylation (Solution Phase)

Best for: Modifying purified peptides containing a single Cysteine residue.

Materials

-

Peptide: 1–5 mg (lyophilized, containing 1 free Cys).

-

Reagent: 1-(Bromomethyl)-2-(3,3,3-trifluoropropoxy)benzene (MW

297.1 g/mol ). -

Buffer: 50 mM Ammonium Bicarbonate (pH 8.0) or Phosphate Buffer (pH 7.8).

-

Solvent: DMF or Acetonitrile (ACN).

-

Quench: Dithiothreitol (DTT) or

-Mercaptoethanol.

Step-by-Step Procedure

-

Peptide Solubilization: Dissolve the peptide in the Buffer to a concentration of 1–2 mM.

-

Note: If the peptide is insoluble, add up to 30% ACN/DMF.

-

-

Reagent Preparation: Prepare a 50 mM stock solution of the alkylating reagent in pure DMF.

-

Critical: This reagent is hydrophobic; do not dissolve directly in water.

-

-

Reaction Initiation: Add 1.5 to 2.0 equivalents of the reagent stock to the peptide solution.

-

Example: For 1 µmol peptide (1 mL), add 30–40 µL of reagent stock.

-

-

Incubation: Vortex gently and incubate at Room Temperature (RT) for 30–60 minutes in the dark.

-

Monitoring: Check reaction progress via LC-MS after 30 mins. Look for the mass shift (see Table 1).

-

-

Quenching: Once complete (>95% conversion), add 5 equivalents of DTT to quench excess bromide. Incubate for 5 minutes.

-

Purification: Inject the crude mixture directly onto a Preparative RP-HPLC (C18 column).

-

Gradient: The product will elute later than the starting material due to increased hydrophobicity.

-

Protocol B: On-Resin Alkylation (Solid Phase)

Best for: Peptides susceptible to aggregation in solution or requiring multiple modifications.

-

Resin Prep: Swell the resin (with side-chain protected peptide, Fmoc removed from N-term if N-term Cys) in DMF.

-

Note: If modifying an internal Cys, ensure its protecting group is selectively removable (e.g., Mmt) or use this step after global deprotection if the resin allows (unlikely for standard linkers). Standard approach: Use Cys(Trt) and perform alkylation after cleavage (Protocol A).

-